Cobimetinib can be synthesized through various methods, as detailed in patent literature. One notable route involves the reaction of specific intermediates, leading to high yields with minimal by-products. The synthesis typically includes the following steps:
The synthesis process emphasizes cost-effectiveness and efficiency, utilizing techniques like kinetic resolution to achieve enantiomerically pure products .
The chemical structure of cobimetinib is characterized by its unique molecular framework, which can be represented as follows:
The compound exists primarily as a fumarate salt, enhancing its solubility and bioavailability. Structural analysis has been confirmed through various techniques including infrared spectroscopy and nuclear magnetic resonance spectroscopy .
Cobimetinib undergoes several key reactions during its synthesis and therapeutic application:
Cobimetinib functions as a reversible inhibitor of MEK1 and MEK2 kinases. By inhibiting these kinases, it disrupts the MAPK signaling pathway, which is crucial for cell proliferation and survival in melanoma cells. This mechanism leads to reduced tumor growth and enhanced efficacy when combined with BRAF inhibitors like vemurafenib. Clinical trials have demonstrated that this combination significantly improves progression-free survival rates in patients compared to monotherapy .
Cobimetinib fumarate exhibits several important physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations.
Cobimetinib is primarily used in oncology for treating melanoma patients with specific genetic mutations (BRAFV600E or V600K). Its applications extend beyond melanoma, as ongoing research explores its efficacy against other solid tumors and hematological malignancies. The combination therapy approach enhances treatment outcomes while potentially reducing adverse effects associated with monotherapy .
Cobimetinib fumarate is a small molecule kinase inhibitor with the systematic chemical name (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone hemifumarate. Its molecular formula is C₄₆H₄₆F₆I₂N₆O₈, representing the salt complex of two cobimetinib free base molecules (C₂₁H₂₁F₃IN₃O₂) and one fumaric acid molecule (C₄H₄O₄), yielding a molecular mass of 1178.71 g/mol [5] [7]. The free base of cobimetinib has a molecular weight of 531.32 g/mol [8]. The compound features three chiral centers—one on the piperidine ring and two on the azetidine moiety—with the (S)-configuration at the piperidine ring being essential for optimal MEK binding affinity [4].
Table 1: Physicochemical Properties of Cobimetinib Fumarate
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₄₆H₄₆F₆I₂N₆O₈ | Salt form |
Free Base Formula | C₂₁H₂₁F₃IN₃O₂ | |
Molecular Weight | 1178.71 g/mol (salt) | 531.32 g/mol (free base) |
Appearance | White to off-white solid | |
Solubility | pH-dependent | Low solubility at pH > 4; high solubility at pH < 3 |
Partition Coefficient (Log P) | 3.2 (estimated) | Indicates moderate lipophilicity |
Protein Binding | 95% | Human plasma |
The fumarate salt form significantly enhances the compound's aqueous solubility under acidic conditions (pH < 3), though it exhibits pH-dependent solubility with reduced dissolution at physiological pH (>4). This property influences its formulation design, necessitating acidic stabilizers in solid dosage forms [5] [7]. X-ray crystallography studies reveal that the molecule adopts a compact conformation, with the azetidine-piperidine moiety forming a rigid hydrophobic core that anchors into the MEK allosteric pocket [4].
The synthesis of cobimetinib employs a multi-step strategy featuring chiral resolution and convergent coupling. A representative patented route involves:
Table 2: Key Synthetic Steps and Yields for Cobimetinib Fumarate
Step | Reaction Type | Key Reagents/Conditions | Yield Range |
---|---|---|---|
Diaryl amine formation | Nucleophilic substitution | 2-Fluoro-4-iodoaniline, CuCN | 65–75% |
Azetidine-piperidine coupling | Amide condensation | SOCl₂, DIPEA, DCM, 0°C | 70–85% |
Chiral resolution | Diastereomeric salt formation | L-(+)-Tartaric acid, ethanol | 40–50% (recovered) |
Fumarate salt formation | Salt crystallization | Fumaric acid, ethyl acetate | 90–95% |
Formulation strategies address pH-dependent solubility through microcrystalline cellulose-based tablets containing lactose monohydrate as a filler and croscarmellose sodium as a disintegrant. The film coating (polyvinyl alcohol, PEG 3350, talc) ensures stability against moisture and photodegradation [5] [7].
Human ADME studies using [¹⁴C]-labeled cobimetinib reveal high oral absorption (Fa = 0.88) but low systemic bioavailability (F = 0.28) due to significant first-pass metabolism [3]. After a single 20 mg oral dose, peak plasma concentrations (Cₘₐₓ) of 273 ng/mL are achieved within 2.4 hours (Tₘₐₓ). The drug exhibits high plasma protein binding (95%), with a volume of distribution of ~806 L, indicating extensive tissue penetration [3] [8].
Metabolism occurs primarily via CYP3A4 oxidation (piperidine ring hydroxylation) and UGT2B7 glucuronidation (azetidine hydroxyl group), generating >20 metabolites. The glycine conjugate M16 (formed via hydrolytic cleavage of the amide bond) represents a major circulating metabolite, accounting for 18.3% of plasma drug-related material [3].
Excretion is predominantly fecal (76.5% of dose), with renal clearance contributing only 17.8%. Unchanged cobimetinib represents a minor component in excreta (1.6% in urine, 6.6% in feces), confirming extensive biotransformation [3] [8]. The terminal half-life is approximately 44 hours, supporting once-daily dosing [8].
Table 3: Pharmacokinetic Parameters of Cobimetinib in Humans
Parameter | Value | Conditions |
---|---|---|
Bioavailability | 28–46% | Single 20 mg dose |
Tₘₐₓ | 2.4 hours | |
Cₘₐₓ | 273 ng/mL | 60 mg dose |
AUC₀–∞ | 4340 ng·h/mL | 60 mg dose |
Vd/F | ~806 L | |
Plasma Protein Binding | 95% | |
t₁/₂ | 44 hours | Terminal half-life |
Apparent Clearance (CL/F) | 13.8 L/h | |
Primary Excretion Route | Feces (76.5%) | Renal: 17.8% |
Notably, intestinal metabolism contributes significantly to first-pass extraction, with an estimated gut wall escape fraction (Fg) of 0.37. Physiologically based pharmacokinetic (PBPK) modeling confirms that intestinal clearance must be incorporated to accurately predict oral exposure [3].
Cobimetinib is a reversible, ATP-noncompetitive inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. Biochemical assays demonstrate sub-nanomolar potency against MEK1 (IC₅₀ = 0.95 nM) and approximately 200-fold selectivity for MEK1 over MEK2 (IC₅₀ = 199 nM) [6] [9]. This selectivity arises from conformational differences in the allosteric binding pocket near the catalytic site, where cobimetinib stabilizes MEK1 in a closed, inactive conformation [6].
X-ray crystallography reveals critical interactions:
In cellular assays (A375 melanoma line), cobimetinib inhibits ERK phosphorylation with an IC₅₀ of 5 nM. Kinome-wide profiling (against >100 kinases) confirms high selectivity, with no significant off-target activity against serine/threonine or tyrosine kinases at therapeutic concentrations [6] [9]. The compound does not inhibit BRAF^V600E^ phosphorylation of MEK but blocks downstream ERK activation, explaining its synergistic effects with BRAF inhibitors like vemurafenib in BRAF-mutant melanoma [6].
Table 4: Cobimetinib Selectivity Profile
Target | IC₅₀ (nM) | Cellular Activity |
---|---|---|
MEK1 | 0.95 | ERK phosphorylation IC₅₀: 5 nM |
MEK2 | 199 | >200-fold selectivity vs. MEK1 |
BRAF^V600E^ | >10,000 | No direct inhibition |
Other kinases | >1,000 | No significant inhibition |
Table 5: Compound Nomenclature for Cobimetinib
Designation | Identifier/Synonym |
---|---|
IUPAC Name | (S)-[3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone hemifumarate |
CAS Registry Number | 1369665-02-0 |
Free Base CAS | 934660-94-3 |
Code Names | GDC-0973, XL-518 |
Brand Name | Cotellic® |
PubChem CID (Free Base) | 71491931 |
ChEBI ID | 90853 |
DrugBank Accession | DB11879 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: